2-oxo-2H-chromen-4-yl 4-propoxybenzoate

Descripción

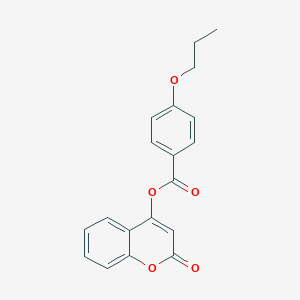

2-Oxo-2H-chromen-4-yl 4-propoxybenzoate is a coumarin-based ester derivative, structurally characterized by a coumarin core (2-oxo-2H-chromene) esterified at the 4-position with a 4-propoxybenzoate group. Coumarin derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties .

Propiedades

Número CAS |

858745-29-6 |

|---|---|

Fórmula molecular |

C19H16O5 |

Peso molecular |

324.3g/mol |

Nombre IUPAC |

(2-oxochromen-4-yl) 4-propoxybenzoate |

InChI |

InChI=1S/C19H16O5/c1-2-11-22-14-9-7-13(8-10-14)19(21)24-17-12-18(20)23-16-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3 |

Clave InChI |

MTZYMLQRWHILOO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

SMILES canónico |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following section compares 2-oxo-2H-chromen-4-yl 4-propoxybenzoate with six similar coumarin derivatives, focusing on substituent effects, molecular interactions, and bioactivity.

Substituent Effects and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations:

- Chlorine (electron-withdrawing) may reduce reactivity but improve stability .

- Crystal Packing: Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit significant H-H (47.4%) and H-O (31.7%) interactions, while aromatic esters (e.g., 4-methylbenzoate) rely on weak π-π stacking .

- Melting Points: The 3,3-dimethylbutanoate derivative has a higher melting point (430–431 K), likely due to efficient packing from branched aliphatic chains .

Activity Trends:

- Antimicrobial Activity : Compounds with bulky substituents (e.g., propoxy, acetamide) show enhanced activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .

- Enzyme Inhibition : Methoxy and acetamide groups are critical for AChE inhibition, suggesting target-specific interactions .

Structural and Crystallographic Insights

- Dihedral Angles: The 3,3-dimethylbutanoate derivative shows a 56.24° angle between coumarin and ester, reducing steric hindrance and facilitating crystal packing .

- Hydrogen Bonding: C5–H1⋯O1 interactions in 3,3-dimethylbutanoate form [100]-directed chains, while aromatic esters rely on C–H⋯π contacts .

- Hirshfeld Surface Analysis: Aliphatic esters prioritize H-H contacts (47.4%), whereas aromatic derivatives exhibit higher H-O interactions (e.g., 31.7% in 3,3-dimethylbutanoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.